Diethyl 2-cyano-3-methylpentanedioate

Description

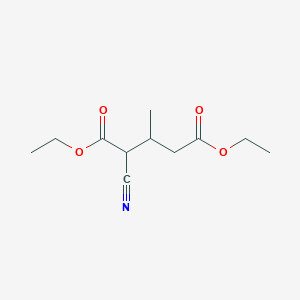

Structure

2D Structure

Properties

CAS No. |

5832-70-2 |

|---|---|

Molecular Formula |

C11H17NO4 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

diethyl 2-cyano-3-methylpentanedioate |

InChI |

InChI=1S/C11H17NO4/c1-4-15-10(13)6-8(3)9(7-12)11(14)16-5-2/h8-9H,4-6H2,1-3H3 |

InChI Key |

MJBWBQHWBRDLIR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)C(C#N)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Cyano 3 Methylpentanedioate

Established Chemical Synthesis Pathways

The traditional synthesis of Diethyl 2-cyano-3-methylpentanedioate is rooted in well-established reaction mechanisms, primarily the Michael addition reaction. This core reaction is supported by preparatory steps involving esterification and the use of cyanated precursors.

Esterification Reactions

Esterification is a fundamental process for synthesizing the diethyl ester functional groups present in the target molecule and its precursors. Typically, this involves the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst, a process known as Fischer esterification. For instance, the starting materials such as ethyl cyanoacetate (B8463686) and ethyl crotonate are commonly prepared via this method from cyanoacetic acid and crotonic acid, respectively. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent dehydration to yield the ethyl ester.

Condensation Reactions, including Claisen-Type Methodologies

The core of the synthesis for this compound is a condensation reaction, specifically a Michael addition (or conjugate addition). wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming carbon-carbon bonds. wikipedia.org The mechanism involves the addition of a nucleophile, in this case, the enolate of ethyl cyanoacetate, to an α,β-unsaturated carbonyl compound, which is ethyl crotonate (ethyl but-2-enoate). wikipedia.orgrsc.org

The key steps of the mechanism are:

Deprotonation: A base (such as sodium ethoxide) removes the acidic α-proton from ethyl cyanoacetate, creating a resonance-stabilized enolate. masterorganicchemistry.com

Nucleophilic Attack: The resulting enolate acts as a Michael donor and attacks the electrophilic β-carbon of ethyl crotonate (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com

Protonation: The resulting intermediate enolate is then protonated by the solvent or on acidic workup to yield the final product, this compound. masterorganicchemistry.com

This specific condensation of ethyl cyanoacetate with ethyl crotonate was described in the chemical literature as early as 1909. rsc.org

While this reaction is a conjugate addition, it is distinct from a Claisen condensation. A Claisen condensation occurs between two ester molecules to form a β-keto ester. mdpi.com For example, the related compound Diethyl 2-cyano-3-oxosuccinate is synthesized via a Claisen condensation between ethyl cyanoacetate and diethyl oxalate. mdpi.comresearchgate.net The Michael addition, in contrast, adds a nucleophile across a carbon-carbon double bond. wikipedia.org

Development of Novel and Sustainable Synthesis Protocols

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly protocols. For the synthesis of compounds like this compound, these efforts center on improving the core Michael addition reaction.

Organocatalysis: A significant advancement is the use of small organic molecules as catalysts, a field known as asymmetric aminocatalysis. nih.gov Chiral primary or secondary amines can catalyze Michael additions, often providing high levels of stereoselectivity, which is crucial for producing specific isomers of the final product. nih.gov This approach avoids the use of harsh bases and metal catalysts.

Green Chemistry Approaches: There is a growing emphasis on "green" synthesis, which aims to reduce waste and energy consumption. nih.gov For this synthesis, this could involve:

Alternative Solvents: Using task-specific ionic liquids, which can act as both the solvent and catalyst, or employing more benign solvents like ethanol or even water. organic-chemistry.org

Mechanochemistry: Performing the reaction under solvent-free conditions using techniques like ball milling. This method can lead to higher yields and shorter reaction times.

Bio-based Catalysts: Exploring the use of enzymes or plant extracts as catalysts, which operate under mild conditions and are biodegradable. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The key parameters for the Michael addition reaction include the choice of catalyst, solvent, and temperature. researchgate.net

The selection of the base or catalyst is paramount. While traditional methods use strong bases like sodium ethoxide, these can sometimes lead to side reactions. Modern organocatalysts, such as tertiary amines or squaramides, can offer higher selectivity and milder reaction conditions. nih.govresearchgate.net

The solvent plays a critical role in stabilizing the intermediates. The choice of solvent can influence the reaction rate and selectivity. Studies on similar Michael additions have explored a range of solvents to find the optimal medium for the reaction. researchgate.net

Temperature affects the reaction kinetics. The Michael addition is generally under thermodynamic control, meaning the most stable product is favored. organic-chemistry.org However, temperature must be carefully controlled to prevent decomposition or the formation of unwanted byproducts.

Below is a table summarizing how different conditions can be optimized for a generic Michael addition reaction, based on findings from related syntheses.

| Parameter | Condition | Expected Outcome |

| Catalyst | Sodium Ethoxide | Traditional, strong base; effective but can lead to side products. |

| Organocatalyst (e.g., Chiral Amine) | Milder conditions, potential for high enantioselectivity. nih.gov | |

| Ionic Liquid | Can act as both catalyst and solvent, easy to recycle. organic-chemistry.org | |

| Solvent | Ethanol | Common protic solvent, often used with alkoxide bases. |

| Toluene | Aprotic solvent, can be effective with organocatalysts. nih.gov | |

| Dichloromethane | Common solvent, but raises environmental concerns. chempedia.info | |

| Solvent-free (Mechanochemistry) | Reduces waste, can increase reaction rate. researchgate.net | |

| Temperature | Room Temperature | Often sufficient, minimizes side reactions. chempedia.info |

| Reflux | Increases reaction rate but may decrease selectivity. | |

| 40 °C | A common temperature for organocatalyzed reactions to balance rate and selectivity. nih.gov |

By systematically adjusting these parameters, chemists can develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Nucleophilic Addition Reactions

The presence of an acidic α-hydrogen atom makes this compound a competent nucleophile upon treatment with a base. This property is central to its participation in nucleophilic addition reactions.

This compound is known to participate as a donor in Michael-type additions. The reaction involves the 1,4-conjugate addition of the enolate of the cyanodiester to an electron-deficient alkene. Scientific literature confirms that the Michael reaction of this compound proceeds, highlighting its utility in the formation of new carbon-carbon bonds. However, specific documented examples detailing the scope of Michael acceptors and reaction conditions for this particular compound are not extensively reported in readily available literature.

Table 1: Potential Michael Acceptors for this compound

| Class of Michael Acceptor | Example | Potential Product Structure |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | Diethyl 4-acetyl-2-cyano-3-methylhexanedioate |

| α,β-Unsaturated Esters | Ethyl acrylate | Triethyl 2-cyano-3-methylpentane-1,1,5-tricarboxylate |

| α,β-Unsaturated Nitriles | Acrylonitrile | Diethyl 2,4-dicyano-3-methylhexanedioate |

This table represents hypothetical reactions based on the known reactivity of Michael donors and acceptors, as specific experimental data for this compound was not found in the search results.

While the enolate of this compound can theoretically act as a nucleophile in aldol-type condensations with carbonyl compounds, specific research detailing such reactions for this compound is not prevalent in the surveyed scientific literature. An aldol (B89426) reaction would involve the nucleophilic addition of the enolate to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. The viability and outcomes of such reactions would be influenced by steric hindrance from the methyl group and the specific reaction conditions employed.

Cyclization Reactions Leading to Heterocyclic and Carbocyclic Systems

The multiple functional groups within this compound provide the potential for various intramolecular cyclization reactions, which are fundamental in the synthesis of complex ring systems.

The ester functionalities in this compound could serve as precursors for the formation of lactones and lactams. For instance, selective hydrolysis of one ester group followed by intramolecular cyclization could, in principle, lead to the formation of a lactone ring. Similarly, conversion of an ester to an amide, followed by cyclization, could yield a lactam. Despite the theoretical potential, specific methodologies for the synthesis of lactones and lactams directly from this compound are not described in the available scientific literature.

The cyano and ester groups are versatile handles for the construction of various nitrogen- and oxygen-containing heterocycles. For example, the reaction of the cyano group with a suitable binucleophile could lead to the formation of pyrimidine or pyrazole derivatives. Similarly, the dicarbonyl nature of the molecule (after a potential intramolecular condensation) could be exploited to build heterocyclic rings. While the synthesis of 3-cyano-2-pyridones from related cyano-activated methylene (B1212753) compounds is a well-established area of research, specific applications of this compound in the synthesis of such heterocycles have not been explicitly detailed in the reviewed literature.

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Heterocyclic System | Potential Synthetic Strategy | Required Co-reactant/Reagent |

| Pyridone | Condensation with a 1,3-dicarbonyl compound | 1,3-Diketone or β-Ketoester |

| Pyrazole | Condensation with hydrazine | Hydrazine |

| Isoxazole | Reaction with hydroxylamine | Hydroxylamine |

| Dihydropyran | Intramolecular cyclization of a derived alcohol | Reducing agent, then acid/base catalyst |

This table outlines hypothetical synthetic pathways to various heterocycles, as direct experimental evidence for these transformations starting from this compound was not found in the search results.

This compound possesses a molecular architecture that suggests significant potential in organic synthesis, particularly in the formation of C-C bonds through Michael additions and as a scaffold for the construction of cyclic molecules. While its participation in Michael reactions is acknowledged, a detailed exploration of its reactivity in aldol-type condensations and a broad range of cyclization reactions remains an area with limited specific documentation. Further research into the chemical transformations of this compound would be valuable to fully exploit its synthetic utility.

Derivatization and Functionalization Reactions

The presence of multiple reactive sites—specifically the acidic α-carbon, the two ester groups, and the nitrile moiety—makes this compound a versatile substrate for a variety of derivatization and functionalization reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

The carbon atom alpha to the cyano and carboxyl groups in cyano esters is acidic and can be readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. While specific alkylation studies on this compound are not extensively detailed, the principles are well-established from studies on related cyanoacetic esters acs.org. The general reaction involves the treatment of the cyano ester with a base like sodium ethoxide to generate the enolate, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) to introduce an alkyl group at the α-position. The presence of the methyl group at the β-position in this compound may introduce steric considerations that influence the reaction's efficiency compared to simpler analogs like ethyl cyanoacetate.

Cyanoalkylation reactions typically involve the conjugate addition (Michael addition) of the carbanion generated from a cyano ester to an electron-deficient alkene youtube.com. This process is a powerful method for carbon-carbon bond formation. The nucleophile derived from this compound can add to Michael acceptors such as α,β-unsaturated ketones, esters, or nitriles amanote.com. The reaction is often catalyzed by a base, which facilitates the formation of the requisite enolate ion amanote.com. For instance, the addition of a cyano ester to an enone creates a 1,5-dicarbonyl-related structure, which is a valuable synthetic intermediate. Copper-mediated cyanoalkylation/cyclization of inactivated alkenes has also been explored with related compounds, showcasing the potential for forming complex cyclic structures researchgate.net.

The ester and nitrile functional groups within this compound can be selectively or fully transformed.

Ester Hydrolysis: The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid viu.ca. Basic hydrolysis, using a reagent like sodium hydroxide, initially produces the disodium carboxylate salt, which upon acidic workup gives the free dicarboxylic acid chemistrysteps.com.

Nitrile Hydrolysis: The cyano group can also be hydrolyzed. Under acidic or basic conditions, the nitrile typically undergoes hydrolysis first to an amide and then to a carboxylic acid libretexts.orgchemguide.co.ukyoutube.com. The reaction conditions can sometimes be controlled to isolate the intermediate amide. This transforms the original cyano-diester into a tricarboxylic acid derivative.

Nitrile Reduction: The nitrile group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine libretexts.org. This reaction would also typically reduce the ester groups to primary alcohols, resulting in an amino diol. Milder reducing agents, such as diisobutylaluminum hydride (DIBALH), can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine libretexts.org. Careful selection of reagents is crucial for achieving selective modification of one functional group over the others.

Catalytic Transformations Involving this compound and Related Cyano Esters

Catalysis offers mild and efficient pathways for transforming cyano esters into valuable products. Both transition metals and small organic molecules (organocatalysts) have been employed to catalyze a wide range of reactions.

Transition metals are adept at activating otherwise inert bonds and facilitating complex transformations snnu.edu.cnstrath.ac.uk. While specific ruthenium-catalyzed reactions involving this compound are not prominent in the literature, the reactivity of related cyano esters provides a clear indication of its potential. Ruthenium catalysts, for example, have been effectively used in oxidative cyanation reactions of tertiary amines using sources like sodium cyanide nih.gov. Ruthenium complexes are also known to catalyze nucleophilic ring-opening reactions and cycloadditions researchgate.net. Palladium catalysis is widely used for the cyanation of aryl halides using cyanoacetate derivatives as the cyanide source researchgate.net. Furthermore, nickel-catalyzed additions of cyanoformate esters across allenes have been reported, demonstrating the activation of the C-CN bond to achieve cyano-esterification of alkenes nih.gov. These precedents suggest that the cyano group in this compound could potentially be activated by transition metal catalysts to participate in cross-coupling, addition, or cyclization reactions.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, often with high stereoselectivity researchgate.netrsc.org. Cyano esters are common substrates in these transformations.

Phosphine-catalyzed Reactions: Nucleophilic phosphines are versatile catalysts for a variety of reactions involving activated alkenes nih.gov. They can catalyze annulation reactions between cyanoacetates (as Michael acceptors) and other synthons like Morita-Baylis-Hillman (MBH) carbonates to form highly functionalized cyclopentane or other cyclic systems auctoresonline.org. The reaction proceeds through the initial addition of the phosphine to the electrophile, generating a reactive zwitterionic intermediate that engages the cyano ester substrate nih.gov.

DBU Catalysis: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that has been extensively used as a catalyst in reactions involving cyano esters tandfonline.com. Its primary role is to deprotonate the acidic α-carbon of the cyano ester, facilitating subsequent reactions. DBU has been shown to be a highly effective catalyst for the Michael addition of nitro compounds to α-cyano-enones acs.org, the cyanoacylation of ketones nih.gov, and the direct amidation of alkyl cyanoacetates under mild conditions, which avoids the need for high temperatures nih.govamazonaws.com.

Below is a table summarizing representative DBU-catalyzed reactions involving cyanoacetate derivatives, illustrating the potential transformations for this compound.

| Reaction Type | Substrates | Catalyst | Product Type | Reference |

| Michael Addition | α-Cyano-enone, α-Nitroketone | DBU | Cyano-containing Dihydrofuran | acs.org |

| Amidation | Ethyl cyanoacetate, Various amines | DBU | Cyanoacetamide | nih.govamazonaws.com |

| Cyanoacylation | Cyclohexanone, Benzoyl cyanide | DBU | O-benzoyl cyanohydrin adduct | nih.gov |

Chemical Reactivity and Transformative Potentials

Other Catalytic Systems

While specific examples of palladium-catalyzed reactions involving Diethyl 2-cyano-3-methylpentanedioate are not extensively documented in publicly available literature, its structural features, particularly the presence of an acidic α-hydrogen atom adjacent to both a nitrile and an ester group, suggest a significant potential for participation in a variety of palladium-catalyzed transformations. The reactivity of this compound can be inferred from the well-established behavior of related active methylene (B1212753) compounds, such as malonates and cyanoacetates, in palladium catalysis.

The core of this reactivity lies in the formation of a stabilized carbanion (enolate) at the C-2 position. This nucleophilic species is an excellent partner in several key palladium-catalyzed carbon-carbon bond-forming reactions. Two of the most prominent and mechanistically well-understood of these are the Tsuji-Trost allylic alkylation and α-arylation reactions.

Tsuji-Trost Allylic Alkylation:

The Tsuji-Trost reaction, a cornerstone of modern synthetic chemistry, involves the palladium-catalyzed substitution of an allylic substrate bearing a leaving group. wikipedia.org The mechanism proceeds through the formation of a π-allylpalladium complex, which is then attacked by a nucleophile. wikipedia.org The enolate generated from this compound would serve as a "soft" nucleophile, which typically attacks the allyl moiety of the π-allylpalladium complex directly. organic-chemistry.org

This transformation would result in the introduction of an allyl group at the α-position of the cyanoester. The presence of the 3-methyl group could potentially influence the stereochemical outcome of the reaction, especially in asymmetric variants employing chiral ligands. The general applicability of malonates and other stabilized carbanions in this reaction is well-documented, suggesting that this compound would be a viable substrate. pku.edu.cn

α-Arylation of Cyanoesters:

The palladium-catalyzed α-arylation of carbonyl compounds, including esters and nitriles, is a powerful method for the formation of carbon-carbon bonds between an α-carbon and an aromatic ring. This reaction typically involves the coupling of an enolate with an aryl halide or triflate. Research has demonstrated the successful α-arylation of various cyanoesters using palladium catalysts with sterically hindered phosphine ligands. nih.gov

For this compound, deprotonation would generate the requisite enolate, which could then engage in a catalytic cycle with a palladium(0) species and an aryl halide. This would lead to the formation of Diethyl 2-aryl-2-cyano-3-methylpentanedioate. The reaction conditions, including the choice of palladium precursor, ligand, and base, would be critical for achieving high yields and selectivities. The steric hindrance from the 3-methyl group might necessitate the use of specific bulky electron-rich ligands to facilitate the reductive elimination step and prevent catalyst deactivation.

Potential for Intramolecular Cyclizations:

Should this compound be modified to contain an appropriately positioned unsaturation, intramolecular palladium-catalyzed reactions could be envisioned. For instance, the presence of a suitably located allylic acetate or vinyl halide could enable intramolecular cyclization via a Tsuji-Trost or Heck-type mechanism, respectively. Such strategies are powerful tools for the construction of cyclic and polycyclic systems. rsc.org Palladium-catalyzed cyclizations of unsaturated cyano-containing compounds have been reported, leading to the formation of various ring systems. rsc.org

The following table summarizes representative conditions for palladium-catalyzed reactions of related cyanoesters, providing a basis for predicting the potential reactivity of this compound.

Table 1: Representative Palladium-Catalyzed Reactions of Cyanoesters

| Reaction Type | Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Product Yield (%) |

| α-Arylation | Ethyl Cyanoacetate (B8463686) | 4-Chlorotoluene | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 95 |

| α-Arylation | Ethyl Cyanoacetate | Bromobenzene | Pd₂(dba)₃ | (1-Ad)P(t-Bu)₂ | NaH | Dioxane | 88 |

| Allylic Alkylation | Ethyl 2-cyanopropanoate | Allyl Acetate | [Pd(allyl)Cl]₂ | (S,S)-Trost Ligand | BSA, KOAc | CH₂Cl₂ | 94 (95% ee) |

| Allylic Alkylation | Diethyl Malonate | Cinnamyl Acetate | Pd(PPh₃)₄ | PPh₃ | NaH | THF | 85 |

Data compiled from various sources on palladium-catalyzed reactions of active methylene compounds.

Mechanistic Investigations into Diethyl 2 Cyano 3 Methylpentanedioate Reactions

Reaction Pathway Elucidation and Kinetic Studies

The formation of Diethyl 2-cyano-3-methylpentanedioate is typically achieved through a Michael addition, a versatile method for creating carbon-carbon bonds. wikipedia.org The reaction involves a Michael donor, such as the carbanion generated from ethyl cyanoacetate (B8463686), and a Michael acceptor, like diethyl ethylidenemalonate. chempedia.info

The generally accepted reaction pathway proceeds through the following steps:

Deprotonation: A base catalyst abstracts an acidic α-hydrogen from the Michael donor (ethyl cyanoacetate), generating a resonance-stabilized carbanion (enolate). researchgate.net

Nucleophilic Attack: The generated carbanion attacks the β-carbon of the α,β-unsaturated Michael acceptor (diethyl ethylidenemalonate). This conjugate addition is the key C-C bond-forming step. beilstein-journals.org

Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base catalyst or the solvent) to yield the final product, this compound.

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Base-mediated deprotonation of the Michael donor. | Ethyl Cyanoacetate, Base (e.g., Ethoxide) |

| 2 | Nucleophilic attack of the donor's carbanion on the Michael acceptor. | Ethyl Cyanoacetate Carbanion, Diethyl Ethylidenemalonate |

| 3 | Protonation of the resulting enolate intermediate. | Enolate Adduct, Proton Source (e.g., Ethanol) |

Role of Catalysts and Intermediate Species in Catalytic Cycles

Catalysis is central to the synthesis of this compound. Base catalysis is the most common approach, where the catalyst's primary role is to generate the nucleophilic carbanion from the ethyl cyanoacetate precursor. researchgate.net

The catalytic cycle can be described as follows:

Initiation: The base (e.g., sodium ethoxide, DBU) removes a proton from ethyl cyanoacetate, forming the active nucleophile and the protonated catalyst (conjugate acid).

Propagation: The carbanion adds to the Michael acceptor to form the product enolate. This enolate then abstracts a proton from the protonated catalyst, regenerating the active base catalyst.

Termination: The cycle concludes with the formation of the neutral product, leaving the catalyst free to initiate another reaction.

Intermediate species in this cycle are the carbanion of ethyl cyanoacetate and the enolate adduct formed after the conjugate addition. The stability and reactivity of these intermediates are paramount to the reaction's efficiency. In addition to traditional bases, bifunctional organocatalysts, such as those derived from thiourea, have been employed in similar Michael additions to achieve high yields and enantioselectivities. researchgate.netresearchgate.net These advanced catalysts often operate by activating both the nucleophile and the electrophile simultaneously through non-covalent interactions like hydrogen bonding. researchgate.net

| Catalyst Type | Examples | Primary Role |

|---|---|---|

| Base Catalysts | Sodium Ethoxide, DBU, K₂CO₃, Piperidine | Generates carbanion from the donor molecule. chempedia.inforesearchgate.net |

| Lewis Acid Catalysts | Palladium Complexes, Rhodium Complexes | Activates the Michael acceptor and coordinates reactants. researchgate.netacs.org |

| Bifunctional Organocatalysts | Thiourea derivatives, Cinchona alkaloids | Activates both donor and acceptor via hydrogen bonding. researchgate.netresearchgate.net |

Chelation Effects and Substrate-Catalyst Interactions in Stereoselective Reactions

In stereoselective syntheses, the interaction between the substrate and the catalyst is meticulously controlled to favor the formation of a specific stereoisomer. Chelation plays a significant role, particularly when metal-based Lewis acid catalysts are used. nih.gov For reactions involving α-cyanoesters, a chiral metal catalyst can coordinate with both the cyano and the ester carbonyl groups of the nucleophile.

This bidentate chelation creates a rigid, sterically defined metalla-enolate intermediate. The facial selectivity of the subsequent nucleophilic attack on the Michael acceptor is then dictated by the chiral environment established by the catalyst's ligands. For instance, in related asymmetric conjugate additions, it is proposed that a Grignard reagent can form an internal chelate that locks the conformation of the molecule, forcing the nucleophile to add from the less sterically hindered side. beilstein-journals.org This coordination orients the reactants in a preferred geometry, lowering the energy of the transition state that leads to the desired stereoisomer.

Diastereoselectivity and Stereochemical Control in Product Formation

The formation of this compound results in the creation of two new stereocenters, meaning that up to four stereoisomers (two pairs of diastereomers) can be formed. Controlling the diastereoselectivity is a key challenge. The stereochemical outcome is determined during the C-C bond-forming step and is highly dependent on the geometry of the transition state.

The relative orientation of the incoming nucleophile (ethyl cyanoacetate carbanion) and the Michael acceptor (diethyl ethylidenemalonate) in the transition state dictates whether the syn or anti diastereomer is formed. Chiral auxiliaries or catalysts are used to influence this orientation. nih.gov For example, studies on the conjugate addition to α,β-unsaturated amides have shown that chiral auxiliaries can direct the approach of a nucleophile through steric hindrance or chelation control, leading to high diastereoselectivity. nih.gov In some cases, the choice between a monometallic and a bimetallic catalyst system has been shown to produce different major diastereomers of the addition product, offering a method for diastereodivergent synthesis. researchgate.net

| Product | Relative Stereochemistry | Description |

|---|---|---|

| (2R, 3S) / (2S, 3R) | anti | The substituents at C2 and C3 are on opposite faces of the main chain. |

| (2R, 3R) / (2S, 3S) | syn | The substituents at C2 and C3 are on the same face of the main chain. |

Tautomeric Equilibria Studies (e.g., Nitrile-Ketenimine Tautomerism in related structures)

Compounds containing a cyano group adjacent to a carbon with an acidic proton can exhibit tautomerism, existing in equilibrium between the nitrile and ketenimine forms. While direct studies on this compound are not prevalent, research on analogous structures provides significant insight into this phenomenon. nih.govresearchgate.netresearchgate.net The position of this equilibrium is sensitive to the physical state (gas or solution) of the compound.

In the gas phase, tautomeric equilibria can be investigated using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov Studies on related nitriles have demonstrated that distinct fragment ions in the mass spectrum can be assigned to specific tautomers (nitrile or ketenimine). researchgate.netresearchgate.net This allows for the detection of both forms in the gas-phase equilibrium. It has been shown that for many compounds, there is no significant interconversion between tautomers in the mass spectrometer's ion source after ionization, meaning the observed fragments reflect the pre-existing equilibrium. researchgate.net

Theoretical methods, such as Density Functional Theory (DFT) calculations, are used to support experimental findings and to calculate thermodynamic parameters like tautomerization enthalpies. nih.gov These combined experimental and computational approaches have confirmed that the nitrile-ketenimine equilibrium can be effectively studied in the gas phase. researchgate.net

| Method | Principle | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Analysis of fragment ions generated from different tautomers. researchgate.net | Qualitative evidence for the presence of multiple tautomers. researchgate.net |

| DFT Calculations | Computational modeling of tautomer energies and structures. nih.gov | Relative stabilities, thermodynamic parameters (e.g., ΔH). nih.gov |

In solution, the tautomeric equilibrium is significantly influenced by the solvent. mdpi.com The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over another. nih.govresearchgate.net For instance, polar solvents may preferentially stabilize a more polar tautomer, shifting the equilibrium. missouri.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying tautomerism in solution. rsc.org For the closely related keto-enol tautomerism in β-dicarbonyl compounds, ¹H NMR is used to determine the equilibrium position because the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. missouri.edu The percentage of each tautomer can be quantified by integrating the respective signals. Studies on compounds like 2,4-pentanedione show that in nonpolar solvents such as cyclohexane, the enol form is dominant, whereas in polar, hydrogen-bond-disrupting solvents like DMSO, the percentage of enol decreases. researchgate.net Similar solvent-dependent effects are expected for the nitrile-ketenimine equilibrium, where hydrogen bonding with the solvent could play a key role in stabilizing either the N-H of the ketenimine or the C-H of the nitrile. nih.gov

| Solvent | % Enol Tautomer | Solvent Character |

|---|---|---|

| Cyclohexane | 97% | Nonpolar |

| Carbon Tetrachloride | 94% | Nonpolar |

| Methanol | 81% | Polar, Protic |

| DMSO | 62% | Polar, Aprotic |

| Water | 15% | Polar, Protic |

Data adapted from studies on 2,4-pentanedione, illustrating the principle of solvent influence on tautomeric equilibria. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For Diethyl 2-cyano-3-methylpentanedioate, which possesses two stereocenters (at C2 and C3), NMR is indispensable for assigning the structure. The presence of these chiral centers renders the two ethyl ester groups chemically non-equivalent (diastereotopic), meaning they are expected to produce distinct signals in both ¹H and ¹³C NMR spectra.

¹H NMR Studies

The proton NMR spectrum is anticipated to be complex due to the molecule's asymmetry. Each unique proton environment will give rise to a distinct signal, with its chemical shift influenced by neighboring functional groups, and its multiplicity determined by spin-spin coupling with adjacent protons. The predicted assignments are detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH(CN)- (H2) | 3.6 - 3.9 | Doublet (d) | 1H |

| -CH(CH₃)- (H3) | 2.8 - 3.1 | Multiplet (m) | 1H |

| -CH₂-COOEt (H4) | 2.5 - 2.8 | Multiplet (m) | 2H |

| -CH(CH₃)- | 1.2 - 1.4 | Doublet (d) | 3H |

| Ester -OCH₂CH₃ (a) | 4.1 - 4.3 | Quartet (q) | 2H |

| Ester -OCH₂CH₃ (b) | 4.0 - 4.2 | Quartet (q) | 2H |

| Ester -OCH₂CH₃ (a) | 1.2 - 1.35 | Triplet (t) | 3H |

| Ester -OCH₂CH₃ (b) | 1.15 - 1.3 | Triplet (t) | 3H |

H2 Proton: The proton at the C2 position, adjacent to both a nitrile and an ester group, is expected to be significantly deshielded, appearing far downfield. It will be split into a doublet by the single proton on C3.

H3 Proton: This proton is coupled to protons on C2, C4, and the C3-methyl group, resulting in a complex multiplet.

H4 Protons: The two protons on C4 are diastereotopic and will likely show slightly different chemical shifts, coupling with the H3 proton to form a multiplet.

Ethyl Groups: The diastereotopic nature of the two ethyl groups results in two distinct sets of signals for the methylene (B1212753) (-OCH₂) and methyl (-OCH₂CH₃) protons. Each methylene group will appear as a quartet, and each methyl group as a triplet.

¹³C NMR Studies

In a proton-decoupled ¹³C NMR spectrum, each of the 11 carbon atoms in the molecule is expected to be unique due to the lack of symmetry, thus giving rise to 11 distinct signals. The chemical shifts can be predicted based on the carbon type and its local electronic environment. libretexts.orglibretexts.orgmasterorganicchemistry.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| Ester C=O (C1) | 168 - 172 | Carbonyl |

| Ester C=O (C5) | 167 - 171 | Carbonyl |

| Nitrile C≡N | 115 - 120 | Nitrile |

| Ester -OCH₂- (a) | 61 - 64 | Methylene |

| Ester -OCH₂- (b) | 60 - 63 | Methylene |

| -CH(CN)- (C2) | 45 - 50 | Methine |

| -CH₂- (C4) | 35 - 40 | Methylene |

| -CH(CH₃)- (C3) | 30 - 35 | Methine |

| Ester -CH₃ (a) | 13.5 - 15.0 | Methyl |

| Ester -CH₃ (b) | 13.0 - 14.5 | Methyl |

| -CH(CH₃)- | 10 - 15 | Methyl |

Carbonyl Carbons (C=O): The two ester carbonyl carbons are the most deshielded, appearing in the 167-172 ppm range. libretexts.org

Nitrile Carbon (C≡N): The nitrile carbon is characteristically found in the 115-120 ppm region. libretexts.org

Oxygenated Carbons (-OCH₂-): The methylene carbons of the ethyl groups appear around 60-64 ppm. libretexts.org

Aliphatic Carbons: The methine and methylene carbons of the pentanedioate (B1230348) backbone (C2, C3, C4) and the various methyl carbons appear in the upfield region (<50 ppm).

Advanced NMR Techniques and Conformational Analysis

To unambiguously assign the predicted ¹H and ¹³C signals and to probe the molecule's conformational preferences, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between H2-H3, H3-H4, and H3 and its attached methyl protons, confirming the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for confirming the assignment of the carbonyls and the nitrile group by showing correlations from adjacent protons (e.g., H2 to the C1 carbonyl and nitrile carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): The molecule's conformational preferences, particularly the rotation around the C2-C3 bond, could be investigated using NOESY. mdpi.com This experiment detects protons that are close in space, regardless of their bonding connectivity. Spatial proximity between the proton at C2 and the methyl protons at C3 would help establish the dominant staggered conformation (gauche vs. anti), providing insight into the molecule's three-dimensional structure in solution. lumenlearning.comchemistrysteps.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The spectrum of this compound is expected to show strong, characteristic bands for its nitrile and ester groups. vscht.czspecac.comlibretexts.org

| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Expected Intensity |

| Nitrile (-C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

| Ester (-C=O) | Stretch | 1735 - 1750 | Strong, Sharp |

| Ester (-C-O) | Stretch | 1000 - 1300 | Strong (two bands) |

| Alkane (-C-H) | Stretch | 2850 - 3000 | Medium to Strong |

Nitrile Stretch: A sharp, medium-intensity absorption is predicted in the 2240-2260 cm⁻¹ region, which is highly characteristic of an aliphatic nitrile group. spectroscopyonline.com

Carbonyl Stretch: A very strong and sharp absorption band is expected between 1735-1750 cm⁻¹ corresponding to the C=O stretching of the saturated aliphatic ester groups. libretexts.org

C-O Stretch: Two distinct, strong bands are anticipated in the 1000-1300 cm⁻¹ range, corresponding to the C-O single bond stretches of the ester functional groups.

C-H Stretch: Absorptions corresponding to the sp³ C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores present in this compound are the two ester carbonyl (C=O) groups and the nitrile (C≡N) group. These are isolated, non-conjugated chromophores. uobabylon.edu.iq

Both functional groups can undergo n→π* transitions. However, these transitions are typically weak (low molar absorptivity) and occur at short wavelengths, generally below 220 nm. libretexts.orgucalgary.ca Consequently, a solution of this compound is not expected to show significant absorption in the standard UV-Vis range (220-800 nm). This technique would therefore be of limited utility for detailed structural characterization of this specific molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₁₁H₁₇NO₄), the molecular weight is 227.26 g/mol .

In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would be used to confirm the elemental composition. The predicted fragmentation pattern under electron ionization (EI) would involve characteristic losses related to the ester groups and cleavage of the carbon backbone. cdnsciencepub.comlibretexts.orgdocbrown.info

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 227 | [C₁₁H₁₇NO₄]⁺ | Molecular Ion (M⁺) |

| 182 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 154 | [M - COOEt]⁺ | Loss of an ethoxycarbonyl radical |

| 126 | [M - COOEt - C₂H₄]⁺ | Subsequent loss of ethylene |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

| 29 | [CH₂CH₃]⁺ | Ethyl cation |

The fragmentation is likely to be initiated by cleavage alpha to the carbonyl groups or by the loss of the stable ethoxy radical (•OCH₂CH₃, 45 Da) from one of the ester groups, leading to a prominent peak at m/z 182. Further fragmentation could involve cleavage of the main carbon chain, providing evidence for the pentanedioate backbone.

X-ray Diffraction Analysis for Solid-State Molecular Structure and Supramolecularity

X-ray diffraction analysis of single crystals provides definitive information about the molecular structure in the solid state, including bond lengths, angles, and the three-dimensional arrangement of molecules.

The table below presents a selection of key bond lengths determined from the crystal structure analysis. mdpi.comresearchgate.net

| Bond | Length (Å) |

|---|---|

| C1-C2 | 1.472 |

| C1-C5 | 1.341 |

| C1-C9 | 1.429 |

| C2-O2 | 1.234 |

| C5-O3 | 1.322 |

| C6-O4 | 1.209 |

The supramolecular assembly of Diethyl 2-cyano-3-oxosuccinate in the solid state is dominated by a network of hydrogen bonds. usc.edu The crystal structure shows that the molecules form planar, head-to-tail dimers. mdpi.comresearchgate.net These dimers are stabilized by strong intermolecular hydrogen bonds between the enolic hydroxyl group of one molecule and a carbonyl oxygen of the adjacent molecule. mdpi.com

Furthermore, these dimers arrange themselves into stacks within the crystal lattice. mdpi.comusc.edu This ordered packing is a direct consequence of the interplay between intermolecular forces, primarily the hydrogen bonding network. mdpi.com The presence of these strong, directional interactions contributes to the compound's notable physical properties, such as its relatively high melting point compared to other similar esters that are liquids at room temperature. mdpi.com The complex structure of these hydrogen bonds has been determined for the first time in this class of compounds through this analysis. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of diethyl 2-cyano-3-methylpentanedioate. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

The electronic properties of molecules are critical in determining their reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For cyano-substituted compounds, the presence of the electron-withdrawing cyano group can influence these orbital energies. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from these calculations. They illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester groups and the nitrogen atom of the cyano group, indicating their susceptibility to electrophilic attack. Conversely, the carbonyl carbons and the carbon of the cyano group would exhibit positive potential, marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the charge distribution in terms of localized bonds and lone pairs, providing insights into intramolecular interactions and charge delocalization.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.3 eV | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of what might be obtained from DFT calculations.

Molecular Modeling of Reaction Pathways and Selectivity

Molecular modeling techniques are essential for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the corresponding activation energies, thereby predicting the most favorable reaction pathways.

For instance, in reactions such as alkylation or Michael additions, which are common for compounds with an active methylene (B1212753) group adjacent to a cyano and ester group, molecular modeling can predict the stereoselectivity and regioselectivity of the products. By calculating the energies of different possible transition states leading to various stereoisomers, researchers can determine which product is likely to be favored.

The presence of a chiral center at the 3-position (the carbon with the methyl group) in this compound makes stereoselectivity a critical aspect of its reactivity. Computational models can help in understanding how this existing stereocenter directs the stereochemical outcome of subsequent reactions at the adjacent carbon (C2).

While specific studies on this molecule are not abundant, the principles of transition state theory and computational kinetics are broadly applicable. Methods such as DFT are commonly used to locate transition state structures and calculate activation barriers, providing a quantitative basis for reaction outcomes. rsc.org

Simulation of Tautomeric Equilibria and Conformational Landscapes

This compound can potentially exist in different tautomeric forms, most notably the keto-enol tautomerism involving the cyano- and ester-activated methylene group. Computational simulations are a powerful tool to investigate the relative stabilities of these tautomers and the equilibrium between them. mdpi.combit.edu.cnnih.govmdpi.comresearchgate.net The equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. mdpi.com

Quantum chemical calculations can determine the relative energies of the keto and enol forms. The enol form would be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the ester or the nitrogen of the cyano group. Computational studies on similar β-ketonitriles have shown that the keto-enol equilibrium can be finely tuned by the surrounding environment. mdpi.com

Furthermore, the molecule possesses several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis through molecular mechanics or DFT calculations can identify the low-energy conformers and the energy barriers for interconversion between them. uncw.edumdpi.com Understanding the preferred conformations is crucial as it can significantly impact the molecule's reactivity and its interaction with other molecules. The distribution of conformers can be estimated using a Boltzmann function based on their relative energies. uncw.edu

Table 2: Calculated Relative Energies of Tautomers and Conformers of this compound

| Species | Relative Energy (kcal/mol) | Predicted Population (%) in Gas Phase |

| Keto Tautomer (Staggered Conformer 1) | 0.00 | 75.3 |

| Keto Tautomer (Staggered Conformer 2) | 0.85 | 18.2 |

| Enol Tautomer (Intramolecular H-bond) | 2.10 | 6.5 |

Note: These values are illustrative and represent a plausible outcome of computational analysis.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry plays a vital role in the prediction of various spectroscopic parameters, which can be invaluable for the structural elucidation of this compound and for the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. uncw.edunih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. nih.govgithub.io These predicted spectra can then be compared with experimental data to confirm the structure of the molecule. The process often involves calculating the spectra for a Boltzmann-weighted average of the low-energy conformers to obtain a more accurate prediction. uncw.edu

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of the absorption bands observed in the experimental IR spectrum. For this compound, this would be particularly useful for identifying the characteristic stretching frequencies of the C≡N, C=O (ester), and C-O bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations. mdpi.com

Table 3: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

| ¹³C NMR (ppm) | ||

| C≡N | 118.5 | 119.2 |

| C=O (ester) | 168.0, 170.2 | 168.8, 171.0 |

| ¹H NMR (ppm) | ||

| CH (at C2) | 3.85 | 3.91 |

| CH₃ (at C3) | 1.15 | 1.12 |

| IR (cm⁻¹) | ||

| ν(C≡N) | 2250 | 2255 |

| ν(C=O) | 1735, 1750 | 1740, 1758 |

Note: The presented data are hypothetical and intended to illustrate the correlation between experimental and computationally predicted spectroscopic parameters.

Applications of Diethyl 2 Cyano 3 Methylpentanedioate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

Diethyl 2-cyano-3-methylpentanedioate serves as a valuable precursor in the synthesis of more complex molecular structures. One notable application is its role in the creation of cyclopentanone (B42830) derivatives. Through a base-mediated intramolecular cyclization, this compound can be transformed into diethyl 2-methylcyclopentanone-3,5-dicarboxylate. This resulting cyclopentanone derivative is a significant intermediate, particularly recognized for its potential application as a precursor in the development of antitumor agents. The classic synthesis route involves the condensation of ethyl cyanoacetate (B8463686) and α-bromopropionic acid, followed by cyanoacetylation and subsequent cyclization to yield the functionalized cyclopentanone ring system.

Role in the Elaboration of Diverse Carbon Frameworks

The reactivity of this compound is largely dictated by its array of functional groups—a cyano group, a methyl substituent, and two ethyl ester moieties. This multifunctionality allows it to be a key component in the construction of diverse carbon skeletons. The electrophilicity of the carbon adjacent to the cyano group makes it a target for nucleophilic additions, while the ester groups provide sites for hydrolysis or transesterification.

A primary example of its role in elaborating carbon frameworks is the intramolecular cyclization to form five-membered ring systems. This reaction, typically induced by a base such as sodium hydride (NaH), proceeds via an intramolecular aldol (B89426) condensation. This process efficiently constructs the carbon backbone of 2-methylcyclopentanone-3-carboxylic acid esters, which are critical building blocks for other complex molecules.

Table 1: Key Synthetic Intermediates and Yields

| Intermediate | Description | Yield (%) |

| Ethyl α-bromopropionate | Product of alkylation between ethyl cyanoacetate and α-bromopropionic acid | 68.7 |

| Diethyl 2-cyano-3-methylbutanedioate* | Product of condensation with acrylonitrile | 64 |

| Diethyl 2-methylcyclopentanone-3,5-dicarboxylate | Product of base-mediated intramolecular cyclization | 84 |

*Note: Data for a closely related analogue, Diethyl 2-cyano-3-methylbutanedioate, is presented to illustrate a typical synthetic pathway.

Building Block for Multifunctional Chemical Compounds

The functional groups present in this compound allow for a variety of chemical transformations, making it an ideal building block for introducing multiple functionalities into a target molecule.

Key transformations include:

Hydrolysis : The two ethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. This transformation introduces new reactive sites for further derivatization, such as amide bond formation.

Reduction : The cyano group is susceptible to reduction. Catalytic hydrogenation, for instance using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), can reduce the nitrile to a primary amine. This conversion results in the formation of amino esters, which are compounds with significant potential in medicinal chemistry and pharmacological research.

Through these functional group interconversions, this compound provides a platform for synthesizing a range of multifunctional compounds, including amino acids, complex esters, and heterocyclic systems derived from its cyclized products.

Challenges and Future Research Directions

Development of Novel and Highly Selective Catalytic Systems

The synthesis of Diethyl 2-cyano-3-methylpentanedioate, typically achieved through a Michael addition, stands to benefit significantly from next-generation catalysts. Future research is directed towards systems that offer improved efficiency, selectivity, and sustainability over traditional methods.

Key research objectives include:

Earth-Abundant Metal Catalysts: Investigation into catalysts based on non-toxic, earth-abundant metals is a primary goal to create more environmentally friendly and cost-effective synthetic routes. nano-ntp.com These catalysts are being designed to promote high catalytic activity under milder reaction conditions, reducing energy consumption. nano-ntp.comresearchgate.net

Organocatalysts: The development of metal-free organocatalysts, such as bifunctional thioureas and squaramides, presents a powerful alternative for mediating the synthesis. acs.orgbuchler-gmbh.com These catalysts operate through mechanisms like hydrogen bond formation, offering high levels of stereocontrol and avoiding metal contamination in the final product. acs.orgbuchler-gmbh.com

A comparative table of potential catalytic systems is presented below.

| Catalyst Type | Potential Advantages | Research Focus |

| Earth-Abundant Metal Complexes | Low cost, reduced toxicity, high activity | Designing ligands to enhance stability and selectivity under mild conditions. |

| Bifunctional Organocatalysts | Metal-free, high enantioselectivity, eco-friendly | Creating novel chiral scaffolds (e.g., based on Cinchona alkaloids) for asymmetric synthesis. buchler-gmbh.com |

| Heterogeneous/Recyclable Systems | Ease of separation, reusability, suitability for flow chemistry | Immobilizing active catalytic species on solid supports; developing stable frameworks. nano-ntp.com |

Exploration of Uncharted Reaction Pathways and Product Diversification

The molecular structure of this compound, featuring a nitrile and two ester groups, offers rich potential for chemical transformations that remain largely unexplored. Future work will focus on leveraging these functional groups to synthesize a diverse range of novel molecules.

The nitrile group is a particularly versatile synthetic handle. researchgate.net Its electrophilic carbon atom is susceptible to nucleophilic attack, enabling a variety of transformations. libretexts.orglibretexts.org Prospective research directions include:

Nitrile Group Transformations: Developing selective methods for the conversion of the cyano group into other valuable functionalities. This includes hydrolysis to produce amides or carboxylic acids, reduction to form primary amines, and reaction with organometallic reagents like Grignard reagents to yield ketones. libretexts.orglibretexts.orgyoutube.com

Intramolecular Cyclization: Investigating novel cyclization reactions to construct complex heterocyclic or carbocyclic scaffolds. mdpi.com The strategic placement of the nitrile and ester groups could be exploited to synthesize pyridones, piperidines, or other ring systems of pharmaceutical interest.

Domino and Cascade Reactions: Designing multi-step, one-pot cascade reactions that utilize the compound's multiple reactive sites to rapidly build molecular complexity. rsc.org An example could be a sequence involving a Michael addition followed by an intramolecular cyclization.

Advancements in Asymmetric Synthesis and Enantioselective Control

The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers. The ability to selectively synthesize a single enantiomer is a significant challenge and a crucial goal for applications in pharmaceuticals and materials science. The development of catalytic asymmetric methods to control the formation of these stereocenters is a major area for future research.

Current research has demonstrated success in the enantioselective Michael addition of α-substituted cyanoacetates to various acceptors using chiral organocatalysts, achieving high enantiomeric excesses (up to 97% ee). acs.orgdntb.gov.uaresearchgate.net Future work should build on this foundation by:

Developing Highly Stereoselective Catalysts: The design of new chiral catalysts, including bifunctional thioureas, squaramides, and phase-transfer catalysts, is essential for achieving precise control over the stereochemical outcome of the synthesis. acs.orgbuchler-gmbh.comresearchgate.net

Controlling Diastereoselectivity: For reactions creating both stereocenters simultaneously, the challenge lies not only in controlling the absolute configuration (enantioselectivity) but also the relative configuration (diastereoselectivity). lookchem.com Future catalyst systems must be able to effectively differentiate between the four possible stereoisomeric products.

Mechanistic Studies: Detailed computational and kinetic studies are needed to understand the transition states of the catalyzed reactions. These insights will enable the rational design of more effective and highly selective catalysts. researchgate.net

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Transitioning the synthesis of this compound from traditional batch processes to continuous flow systems offers numerous advantages, including enhanced safety, reproducibility, and scalability. mdpi.comeuropa.eu Automated synthesis platforms can further accelerate reaction optimization and library generation. fu-berlin.detaawon.com

Future research in this area will focus on:

Developing Robust Flow Protocols: Designing and optimizing continuous flow setups for the synthesis. mit.edu This involves managing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. mdpi.comresearchgate.net The use of packed-bed reactors with immobilized catalysts is a particularly promising strategy for integration.

Automated Reaction Optimization: Employing automated platforms that leverage robotics and AI to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures). youtube.com This high-throughput approach can significantly reduce the time required to identify optimal synthetic protocols. youtube.com

Telescoped Synthesis: Creating multi-step flow systems where the crude product from one reaction is directly used as the substrate in the next, eliminating the need for intermediate isolation and purification steps. nih.gov This "telescoped" approach improves efficiency and reduces waste. nih.gov

| Technology | Key Advantages for Synthesis | Future Research Goal |

| Continuous Flow Chemistry | Improved heat/mass transfer, enhanced safety, scalability, process control. europa.eunih.gov | Development of a fully continuous, multi-step synthesis of the target molecule and its derivatives. nih.gov |

| Automated Synthesis Platforms | High-throughput screening, rapid optimization, reproducible results. taawon.comyoutube.com | Integration with AI for predictive reaction design and optimization. |

| In-line Analytics (PAT) | Real-time reaction monitoring, quality control, faster process development. nih.gov | Implementation of in-line NMR or MS to enable real-time feedback and automated process control. |

Investigation of Solid-State Reactivity and Polymorphism

While many related diesters are liquids, some highly functionalized analogs, such as Diethyl 2-cyano-3-oxosuccinate, are crystalline solids at room temperature. mdpi.comresearchgate.net The solid-state properties of this compound are currently unknown but represent a compelling area for future investigation. Understanding its crystalline forms (polymorphism) and reactivity in the solid state could unlock new applications.

Key research questions to be addressed include:

Crystallization and Polymorph Screening: Can this compound be crystallized? If so, does it exhibit polymorphism, where different crystal packing arrangements could lead to distinct physical properties?

X-ray Structure Determination: Elucidating the precise three-dimensional structure of the molecule in the solid state. This would provide valuable information on intermolecular interactions, such as hydrogen bonding, which govern crystal packing. mdpi.com

Solid-State Reactivity: Exploring chemical reactions conducted on the crystalline material. Solid-state reactions can sometimes lead to different products or selectivities compared to solution-phase chemistry and can reduce or eliminate the need for solvents. researchgate.net

Q & A

Q. What experimental designs address discrepancies in reported solubility data for this compound?

- Answer : Standardize protocols by:

- Solvent Screening : Test solubility in water, ethanol, DMSO, and hexane at 25°C.

- Gravimetric Analysis : Saturate solvents and quantify dissolved compound via evaporation.

- Dynamic Light Scattering (DLS) : Detect aggregation phenomena affecting solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.